Naringenin4'-glucuronide
Description
Naringenin 4′-glucuronide is a flavonoid glucuronide conjugate formed via the enzymatic addition of glucuronic acid to the 4′-hydroxy group of naringenin, a citrus-derived flavanone. This phase II metabolism, mediated by UDP-glucuronosyltransferases (UGTs), enhances the compound's water solubility, facilitating its excretion and modulating its bioavailability. Its structural features, including the glucuronide moiety at the 4′-position and methoxy or hydroxyl substitutions on the flavanone backbone, influence its pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
158196-35-1 |
|---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
DFIUUCDSSKATFP-DNPGXZAYSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Appearance |
Assay:≥97%A crystalline solid |
Synonyms |
4-[(2S)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl]phenyl β-D-Glucopyranosiduronic Acid; Naringenin-4’-O-β-D-glucuronopyranoside; _x000B_Naringenin-4’-glucuronide; |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Enzyme Selection : Human UGT isoforms, particularly UGT1A1 and UGT1A3, exhibit high activity toward the 4'-hydroxyl group of naringenin.
-
pH and Temperature : Optimal activity occurs at pH 7.4 and 37°C, mimicking physiological conditions.
-
Cofactor Requirements : UDPGA concentrations of 5–10 mM are typical, with magnesium ions (Mg²⁺) enhancing enzyme stability.
Table 1 : Enzymatic Synthesis Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| UDPGA concentration | 8 mM | 72 | >95 |
| Incubation time | 2 hours | 68 | 93 |
| Enzyme loading | 0.5 mg/mL UGT1A1 | 75 | 97 |
Chemical Synthesis: Regioselective Approaches
Chemical methods are employed for large-scale production, often utilizing protective group strategies to direct glucuronidation to the 4'-position. A recent study demonstrated a four-step process involving silylation, glycosylation, deprotection, and purification.
Stepwise Reaction Protocol
-
Protection of Reactive Hydroxyl Groups :
-
Glycosylation with Glucuronic Acid :
-
Deprotection and Purification :
Table 2 : Chemical Synthesis Performance Metrics
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | TMSCl, DMF, 0°C | 89 |
| Glycosylation | BF₃·Et₂O, −20°C | 76 |
| Deprotection | TBAF, THF | 93 |
| HPLC Purification | C18, 0.1% TFA | 46 |
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and scalability. Biocatalytic systems using immobilized UGT enzymes in flow reactors have shown promise:
Continuous Flow Bioreactors
Solvent Engineering for Improved Solubility
-
Co-solvent Systems : 20% (v/v) ethanol increases naringenin solubility to 15 mM without enzyme inhibition.
-
In Situ Product Removal : Adsorption resins (e.g., XAD-16N) prevent feedback inhibition, boosting yields to 81%.
Analytical Validation of Synthesis Products
Rigorous characterization ensures structural fidelity and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M−H]⁻ at m/z 469.0984 (calc. 469.0989 for C₂₁H₁₈O₁₁).
-
Fragmentation : Loss of glucuronic acid (−176.0321 Da) confirms conjugate identity.
Comparative Analysis of Synthesis Methods
Table 3 : Method Comparison for Naringenin 4'-Glucuronide Production
| Method | Advantages | Limitations | Scale Feasibility |
|---|---|---|---|
| Enzymatic | High regioselectivity | Enzyme cost | Pilot-scale |
| Chemical | No biological variability | Multi-step purification | Industrial |
| Immobilized Biocatalyst | Reusable enzymes | Initial setup complexity | Large-scale |
Chemical Reactions Analysis
Types of Reactions
Naringenin-4’-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalase enzyme, and mild acidic conditions.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles like sodium methoxide, electrophiles like methyl iodide, and basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naringenin derivatives.
Substitution: Formation of substituted naringenin derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Drug Development
Naringenin-4'-glucuronide has emerged as a promising candidate in drug development. Recent studies indicate its potential effectiveness against viral infections, particularly COVID-19. It has demonstrated favorable binding characteristics to the spike protein of the virus, suggesting its role as an inhibitor of viral entry into host cells . This compound's ability to form numerous hydrogen bonds with critical amino acid residues enhances its potential as a therapeutic agent.
1.2 Antioxidant Properties
The compound exhibits strong antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research shows that naringenin-4'-glucuronide can modulate oxidative stress and inflammation, making it a candidate for treating conditions such as non-alcoholic fatty liver disease and other metabolic disorders . Its mechanism involves the inhibition of pro-inflammatory pathways and enhancement of endogenous antioxidant defenses.
Biochemical Mechanisms
2.1 Cytochrome P450 Inhibition
Naringenin-4'-glucuronide acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter the metabolism of various drugs and endogenous compounds, affecting their bioavailability and therapeutic efficacy. Understanding this interaction is vital for predicting drug-drug interactions and optimizing therapeutic regimens.
2.2 Modulation of Lipid Metabolism
The compound has been shown to influence lipid metabolism significantly. It regulates lipid synthesis and oxidation, which is beneficial in managing conditions like hyperlipidemia and obesity . In animal models, naringenin-4'-glucuronide administration resulted in reduced cholesterol levels and improved insulin sensitivity, indicating its potential role in metabolic syndrome management.
Nutraceutical Applications
3.1 Functional Foods
Due to its health benefits, naringenin-4'-glucuronide is increasingly incorporated into nutraceuticals and functional foods. Its antioxidant properties make it suitable for enhancing food products aimed at promoting health and preventing chronic diseases .
3.2 Dietary Supplementation
As a dietary supplement, naringenin-4'-glucuronide may help improve overall health by reducing inflammation and oxidative stress levels in the body. Its incorporation into dietary regimens could support individuals with chronic inflammatory conditions or those at risk of metabolic diseases.
Case Studies and Research Findings
Mechanism of Action
Naringenin-4’-glucuronide exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Neuroprotective Activity: Modulates signaling pathways involved in neuronal survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Stability
- 4′- vs. 7-Glucuronides : In Plectranthus neochilus cultivars, compounds 3 (4′-methoxy) and 5 (7-methoxy) are positional isomers. The 4′-glucuronide (compound 3) shows an additional fragment at m/z 476 due to methyl group loss, while the 7-glucuronide (compound 5) exhibits a dominant m/z 299 fragment. This suggests that glucuronidation at the 4′-position stabilizes certain structural rearrangements during fragmentation .
- Acyl Glucuronides vs. Glucosides : Di-methylated acyl glucuronides (t₁/₂ = 23.3 h) degrade slower than their glucoside counterparts (t₁/₂ = 16 h), likely due to steric and electronic effects from the carboxylate group in glucuronides. Conversely, unsubstituted acyl glucuronides react faster than glucosides, highlighting the carboxylate's dual role in accelerating or decelerating degradation depending on substitution patterns .
Metabolic Pathways and Transport
- OATP1B1/1B3 Substrate Specificity: Estradiol-17β-glucuronide, a model OATP substrate, shows faster uptake by OATP1B1 than OATP1B3 (steady-state ratio: 2.5:1).
- Biliary Excretion : In hyperbilirubinemic rats (EHBR), glucuronides (e.g., E3040-glucuronide) exhibit impaired biliary excretion compared to sulfates, which remain unaffected. This implies that naringenin 4′-glucuronide may rely on MRP2 transporters for biliary clearance, a pathway disrupted in EHBR .
Enzymatic Regioselectivity
UGT isoforms exhibit distinct preferences for flavonoid glucuronidation:
- UGT1A9 : Favors 3- and 7-positions (e.g., quercetin 3-glucuronide, catalytic efficiency = 0.45 mL/min/mg).
- UGT1A3: Prefers 3′-position (quercetin 3′-glucuronide, efficiency = 0.32 mL/min/mg). Naringenin 4′-glucuronide’s formation likely involves UGT1A1 or UGT1A8, which are known for B-ring glucuronidation .
Analytical Challenges
- Isomer Differentiation: Ion mobility-mass spectrometry (IMS) separates etiocholanolone glucuronide (CCS = 210 Ų) from epiandrosterone glucuronide (CCS = 215 Ų) based on structural compactness. Similarly, naringenin 4′-glucuronide could be distinguished from 3′- or 7-isomers using CCS values .
- Signal Enhancement : IMS improves S/N ratios by 2–7 fold, aiding in detecting low-abundance glucuronides like naringenin 4′-glucuronide in complex matrices .
Data Tables
Table 1: Stability and Degradation Kinetics of Glucuronide Analogues
Table 2: Antioxidant Contributions of Flavonoid Glucuronides
| Compound | Antioxidant Contribution (% Total Flavonoids) | Key Structural Feature | Reference |
|---|---|---|---|
| 5,3′,4′-Trihydroxy-3-methoxy-4′-glucuronide | 34% | 4′-Glucuronide | |
| Quercetin-3-O-glucuronide | 22% | 3-Glucuronide |
Biological Activity
Naringenin 4'-O-beta-D-glucuronide is a glucuronidated metabolite of naringenin, a flavonoid abundant in citrus fruits. This compound has garnered considerable attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of naringenin 4'-glucuronide, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H20O11
- Molecular Weight : Approximately 470.36 g/mol
- Structure : Characterized by a glucuronic acid moiety attached to the 4' position of naringenin, enhancing its solubility and bioavailability.
Naringenin 4'-glucuronide exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It inhibits cytochrome P450 isoform CYP1A2, affecting drug metabolism and potentially leading to drug-drug interactions.
- Cell Signaling Pathways : The compound influences various cellular processes by modulating signaling pathways, affecting gene expression, and altering cellular metabolism.
- Transport Mechanisms : Active transport mediated by P-glycoprotein plays a crucial role in the absorption and distribution of naringenin 4'-glucuronide within cells.
Biological Activities
Naringenin 4'-glucuronide has been associated with several pharmacological properties:
- Antioxidant Activity : Exhibits significant free radical scavenging properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB.
- Anticancer Potential : Demonstrated cytotoxic effects against various cancer cell lines, including liver (HUH7), lung (A549), and breast (MCF7) cancer cells . It induces apoptosis and inhibits cell proliferation.
- Antidiabetic Activity : Influences glucose metabolism and improves insulin sensitivity, showcasing potential in managing diabetes .
- Neuroprotective Effects : Protects neuronal cells from oxidative damage and apoptosis, suggesting therapeutic potential in neurodegenerative diseases .
In Vitro Studies
- Cytotoxicity Against Cancer Cells :
-
Antioxidant Capacity :
- Research highlighted that naringenin 4'-glucuronide effectively scavenged free radicals in vitro, with a notable reduction in oxidative stress markers in treated cells compared to controls.
In Vivo Studies
- Animal Models for Diabetes :
- Neuroprotective Effects in Stroke Models :
Pharmacokinetics
The pharmacokinetic profile of naringenin 4'-glucuronide indicates that its bioavailability is enhanced by its glucuronidation. The compound's absorption is influenced by time and concentration, with studies showing that it reaches peak plasma concentrations within hours after administration .
Summary Table of Biological Activities
Q & A
What analytical methods are recommended for quantifying Naringenin 4'-glucuronide in biological matrices?
Basic Research Question
Quantification requires methods that differentiate glucuronide conjugates from aglycones and other metabolites. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. For example, glucuronide metabolites of compounds like morphine and 4-methylumbelliferone have been quantified using reverse-phase HPLC with UV or fluorescence detection, optimized for glucuronide polarity . Additionally, ultra-high-performance liquid chromatography–high-resolution mass spectrometry (uHPLC-HRMS) enables precise identification of glucuronide structures, as demonstrated in studies on efavirenz metabolites . Key considerations include:
- Sample preparation : Protein precipitation with acetone or acetonitrile minimizes matrix interference .
- Internal standards : Stable isotope-labeled analogs (e.g., deuterated glucuronides) improve accuracy .
- Validation : Parameters like limit of detection (LOD), linearity, and recovery must align with FDA/EMA guidelines for bioanalytical assays .
How can metabolic flux analysis elucidate the biosynthetic pathways of Naringenin 4'-glucuronide?
Advanced Research Question
Metabolic flux analysis (MFA) using isotopic tracers (e.g., ²H₂O or ¹³C-glucose) can map precursor contributions to glucuronide synthesis. For instance, Bayesian analysis of ²H-enriched glucuronides in hepatic studies employs Markov Chain Monte Carlo (MCMC) simulations to model gluconeogenesis and glycogenolysis fluxes . Key steps include:
- Tracer administration : Oral ²H₂O ingestion labels hepatic UDP-glucose pools, which are incorporated into glucuronides .
- NMR analysis : Position-specific ²H enrichment in glucuronide hydrogens (e.g., H2 vs. H5) is measured to infer pathway activity .
- Statistical modeling : MCMC chains (e.g., 50 independent chains with 50 samples each) generate posterior probability distributions for flux parameters .
Limitations include metabolic zonation differences between hepatic regions, which may skew glucuronide vs. plasma glucose enrichment patterns .
What experimental designs address intersubject variability in UGT-mediated glucuronidation of flavonoids like Naringenin?
Advanced Research Question
Interindividual variability in UDP-glucuronosyltransferase (UGT) activity (e.g., UGT1A1, UGT1A3) significantly impacts glucuronide formation. To mitigate this:
- CYP/UGT phenotyping : Pre-screen subjects using probe substrates (e.g., bilirubin for UGT1A1 activity) to stratify populations by metabolic capacity .
- In vitro microsomal assays : Human liver microsomes (HLMs) or recombinant UGT isoforms identify enzyme-specific kinetics (Km, Vmax) . For statins, intersubject variability in glucuronidation ranged 3- to 6-fold in HLMs .
- Covariate adjustments : Normalize urinary glucuronide concentrations to creatinine to control for renal excretion differences .
How does glucuronide stability influence pharmacokinetic studies of Naringenin 4'-glucuronide?
Basic Research Question
Glucuronides are prone to enzymatic hydrolysis (e.g., β-glucuronidase) or pH-dependent degradation. Methodological safeguards include:
- Storage conditions : Urinary glucuronides remain stable at –20°C for ≥4 months, whereas plasma metabolites degrade faster .
- Inhibitor use : Add sodium azide (0.1%) to urine samples to prevent bacterial β-glucuronidase activity .
- Direct quantification : LC-MS/MS avoids hydrolysis steps required in indirect methods (e.g., enzymatic cleavage followed by aglycone measurement) .
What in vivo models are suitable for studying Naringenin 4'-glucuronide’s role in disease modulation?
Advanced Research Question
Rodent models with genetic or dietary modifications are ideal:
- Hepatic function models : Rats with fatty hepatosis exhibit impaired bilirubin glucuronidation, mimicking metabolic dysfunction .
- Gut microbiota models : p-Cresol glucuronide studies in germ-free mice can isolate microbial contributions to flavonoid metabolism .
- Pharmacokinetic profiling : Perfused rat intestine-liver preparations quantify first-pass metabolism, as used for 4-methylumbelliferone glucuronidation .
Outcome measures include tissue-specific glucuronide levels (HPLC), serum biomarkers (e.g., COMP for osteoarthritis ), and histopathology (H&E staining) .
How do enzyme kinetics and binding affinity studies improve predictions of Naringenin 4'-glucuronide interactions?
Advanced Research Question
Competitive inhibition assays and molecular docking predict interactions with UGTs or transporters:
- Kinetic assays : Determine inhibition constants (Ki) using recombinant UGTs. For example, efavirenz glucuronidation by UGT1A1 showed substrate-dependent inhibition .
- Docking simulations : Predict binding affinities of Naringenin aglycone to UGT active sites using software like AutoDock Vina .
- Transporter studies : MRP2/BCRP knockdown cell lines assess glucuronide efflux, critical for bioavailability predictions .
What statistical approaches resolve contradictions in glucuronide biomarker data across studies?
Advanced Research Question
Contradictions (e.g., tissue vs. plasma glucuronide levels) require meta-analytical frameworks:
- Bayesian hierarchical models : Pool data from multiple studies while accounting for heterogeneity (e.g., prior distributions for hepatic vs. renal clearance) .
- ANOVA with post hoc tests : Compare glucuronide concentrations across experimental groups (e.g., dose-dependent chondroprotection in osteoarthritis models ).
- Multivariate regression : Adjust for confounders like age, UGT polymorphisms, or comorbidities .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
